![molecular formula C8H7NS B112646 Benzo[b]thiophen-2-amine CAS No. 4521-30-6](/img/structure/B112646.png)

Benzo[b]thiophen-2-amine

Vue d'ensemble

Description

Benzo[b]thiophen-2-amine is a compound with the molecular formula C8H7NS . It is a key structural component in natural products and synthetic compounds, and has been used in the synthesis of organic compounds, multifunctional materials, and drug molecules .

Synthesis Analysis

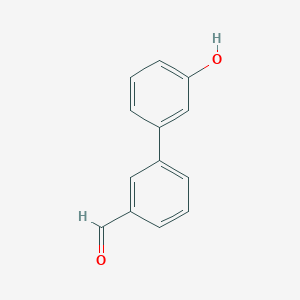

Several methods have been developed for the synthesis of Benzo[b]thiophen-2-amine. One method involves the cyclization of 2-bromophenyl acetonitrile and sulfur, followed by intramolecular condensation/dehydrogenation with aromatic aldehydes . Another method involves a copper(I)-catalyzed Ullmann C–N coupling .Molecular Structure Analysis

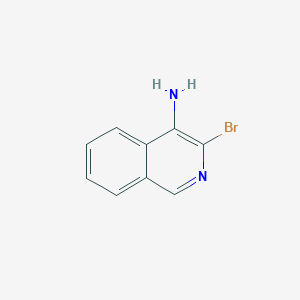

The molecular structure of Benzo[b]thiophen-2-amine consists of a benzene ring fused with a thiophene ring, with an amine group attached to the second carbon of the thiophene ring . The molecular weight is 149.21 g/mol .Chemical Reactions Analysis

Benzo[b]thiophen-2-amine can undergo various chemical reactions. For instance, it can participate in copper(I)-catalyzed Ullmann C–N coupling reactions . It can also react with alkynyl sulfides to form 3-substituted benzothiophenes .Physical And Chemical Properties Analysis

Benzo[b]thiophen-2-amine has a molecular weight of 149.21 g/mol, an XLogP3-AA of 2.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . It has a topological polar surface area of 54.3 Ų .Applications De Recherche Scientifique

-

Medicinal Chemistry

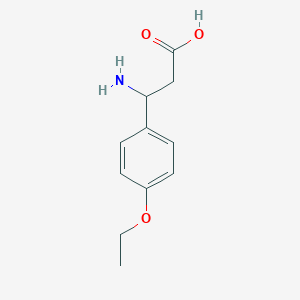

- Benzo[b]thiophene-based analogs are seen as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Benzo[b]thiophene derivatives show many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

-

Organic Synthesis

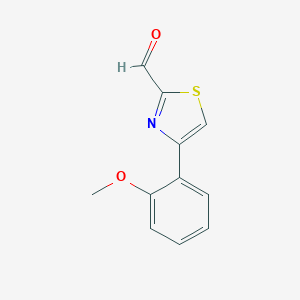

- Benzo[b]thiophene-2-carbaldehyde is a very important heterocycle derivative. It has been used as an intermediate in organic synthesis for the preparation of a variety of molecules, including biologically active compounds .

- A one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides has been reported . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

-

Material Science

- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

-

Pharmaceutical Sciences

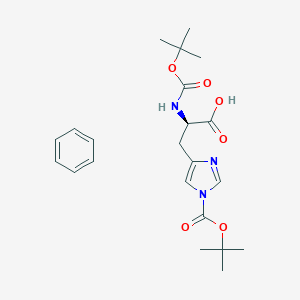

- Multisubstituted benzothiophenes such as sertaconazole, raloxifene, and DNTT have served in a broad range of research fields including pharmaceutical sciences .

- Despite their significance, the synthesis of multisubstituted benzothiophenes remains difficult in terms of the applicable functional groups and substitution patterns due to the limited methods constructing the benzothiophene skeleton and introducing substituents .

-

Neuroscience

-

Synthesis of Anticancer Agents

-

Synthesis of Anti-Atherosclerotic Agents

-

Development of Insecticides

-

Voltage-Gated Sodium Channel Blocker

-

Treatment of Breast Cancer

-

Synthesis of Anticancer Agents

-

Synthesis of Anti-Atherosclerotic Agents

-

Development of Insecticides

-

Voltage-Gated Sodium Channel Blocker

-

Treatment of Breast Cancer

Safety And Hazards

Benzo[b]thiophen-2-amine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Given the wide range of biological activities of benzo[b]thiophen-2-amine and its derivatives, there is significant interest in further exploring its potential uses in drug discovery and development . Future research may focus on developing more efficient synthesis methods, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies.

Propriétés

IUPAC Name |

1-benzothiophen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJBBMMLIDJEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501364 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophen-2-amine | |

CAS RN |

4521-30-6 | |

| Record name | 1-Benzothiophen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazole-5-carbaldehyde](/img/structure/B112578.png)

![1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine](/img/structure/B112579.png)

![3-[3-(Benzyloxy)phenyl]aniline](/img/structure/B112584.png)

![3-[4-(Benzyloxy)phenyl]aniline](/img/structure/B112585.png)